molecular formula C26H21NO2 B11957428 Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate CAS No. 62875-52-9

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate

Cat. No.: B11957428
CAS No.: 62875-52-9
M. Wt: 379.4 g/mol
InChI Key: RRDOGGURDLJRMR-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate is a chemical compound with the molecular formula C26H21NO2 and a molecular weight of 379.463 g/mol . This compound is known for its unique structure, which includes two naphthalene rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with ethyl cyanoacetate under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the naphthalene ring . The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB transcriptional activation pathway, which plays a crucial role in inflammatory responses and cancer progression . The compound achieves this by binding to the estrogen receptor, thereby blocking the activation of NF-κB and reducing the expression of pro-inflammatory genes.

Comparison with Similar Compounds

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate can be compared with other similar compounds, such as:

Properties

CAS No.

62875-52-9

Molecular Formula

C26H21NO2

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate

InChI

InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3

InChI Key

RRDOGGURDLJRMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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